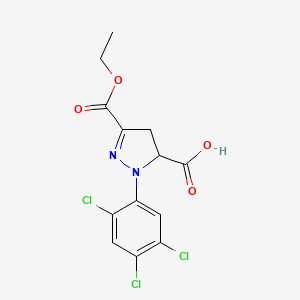
3-(Ethoxycarbonyl)-1-(3-nitrophenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Ethoxycarbonyl)-1-(3-nitrophenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid, also known as ENPCA, is an organic compound that has been studied extensively in recent years. It is a derivative of pyrazole and has a wide range of applications in the fields of chemistry, biochemistry, and medicine. The compound has been used to synthesize a variety of other compounds, and its properties have been studied in detail.
Applications De Recherche Scientifique
3-(Ethoxycarbonyl)-1-(3-nitrophenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid has a wide range of scientific research applications, such as in the synthesis of other compounds, in the study of the mechanism of action of drugs, and in the study of the biochemical and physiological effects of drugs. In addition, 3-(Ethoxycarbonyl)-1-(3-nitrophenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid has been used in the synthesis of a variety of compounds, such as pyrazolo[3,4-d]pyrimidines, pyrazolo[3,4-b]pyridazines, and pyrazolo[3,4-c]thiophenes. 3-(Ethoxycarbonyl)-1-(3-nitrophenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid has also been used to study the mechanism of action of drugs, as it has been found to be an effective inhibitor of a variety of enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). Furthermore, 3-(Ethoxycarbonyl)-1-(3-nitrophenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid has been used to study the biochemical and physiological effects of drugs, as it has been found to be an effective inhibitor of a variety of biochemical pathways.
Mécanisme D'action
The mechanism of action of 3-(Ethoxycarbonyl)-1-(3-nitrophenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid is not fully understood, but it is known to be an inhibitor of a variety of enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). It has been found to inhibit the activity of these enzymes by binding to the active site of the enzyme, thus preventing the enzyme from catalyzing the reaction. In addition, 3-(Ethoxycarbonyl)-1-(3-nitrophenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid has been found to interact with other proteins, such as the nuclear factor-kappa B (NF-kB) and the cyclic AMP-dependent protein kinase A (PKA).
Biochemical and Physiological Effects
3-(Ethoxycarbonyl)-1-(3-nitrophenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of a variety of enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). In addition, 3-(Ethoxycarbonyl)-1-(3-nitrophenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid has been found to interact with other proteins, such as the nuclear factor-kappa B (NF-kB) and the cyclic AMP-dependent protein kinase A (PKA). Furthermore, 3-(Ethoxycarbonyl)-1-(3-nitrophenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid has been found to have a variety of anti-inflammatory and analgesic effects, as well as a variety of other effects, such as the inhibition of platelet aggregation and the stimulation of the immune system.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-(Ethoxycarbonyl)-1-(3-nitrophenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid in lab experiments is that it is relatively easy to synthesize, and it can be used in a variety of experiments. In addition, it is relatively stable, and it has a wide range of applications in the fields of chemistry, biochemistry, and medicine. However, there are some limitations to using 3-(Ethoxycarbonyl)-1-(3-nitrophenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid in lab experiments. For example, it is not very soluble in water, and it is not very stable in acidic or basic solutions. Furthermore, it can be toxic if ingested, and it can be irritating to the skin and eyes.
Orientations Futures
The potential future directions for 3-(Ethoxycarbonyl)-1-(3-nitrophenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid include further research into its mechanism of action, its biochemical and physiological effects, and its potential therapeutic applications. Additionally, further research could be conducted into the synthesis of other compounds using 3-(Ethoxycarbonyl)-1-(3-nitrophenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid, as well as into its potential toxicity and the potential for its use in drug delivery systems. Furthermore, research could be conducted into the use of 3-(Ethoxycarbonyl)-1-(3-nitrophenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid in the synthesis of polymers and other materials, as well as into its potential use in the development of new drugs and therapies.
Méthodes De Synthèse
3-(Ethoxycarbonyl)-1-(3-nitrophenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid can be synthesized through a variety of methods, including the nitration of 4,5-dihydro-1H-pyrazole-5-carboxylic acid, the nitration of 1-methyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid, and the nitration of ethyl 4,5-dihydro-1H-pyrazole-5-carboxylic acid. The most common method is the nitration of ethyl 4,5-dihydro-1H-pyrazole-5-carboxylic acid, which involves the reaction of ethyl 4,5-dihydro-1H-pyrazole-5-carboxylic acid with nitric acid and sulfuric acid, followed by the addition of ethyl chloroformate. The resulting product is then purified, and the nitro group is reduced to the corresponding amine.
Propriétés
IUPAC Name |
5-ethoxycarbonyl-2-(3-nitrophenyl)-3,4-dihydropyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O6/c1-2-22-13(19)10-7-11(12(17)18)15(14-10)8-4-3-5-9(6-8)16(20)21/h3-6,11H,2,7H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXBHXGJZZKXNBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(C1)C(=O)O)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Ethoxycarbonyl)-1-(3-nitrophenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![3-(Ethoxycarbonyl)-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole-5-carboxylic acid](/img/structure/B6345174.png)

